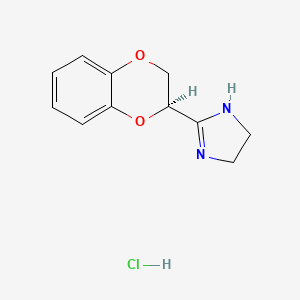

Idazoxan hydrochloride, (R)-

Description

Contextualization within Neuropharmacology and Receptor Ligand Design

(R)-Idazoxan hydrochloride is primarily recognized as an antagonist of α2-adrenergic receptors. abcam.comwikipedia.org These receptors are crucial in modulating the release of various neurotransmitters, including norepinephrine (B1679862). abcam.com By blocking these receptors, (R)-Idazoxan hydrochloride can influence a wide range of physiological and pathological processes, making it a valuable tool in neuropharmacological studies.

Beyond its action on α2-adrenoceptors, idazoxan (B1206943) also interacts with imidazoline (B1206853) receptors, specifically as an antagonist at I1 sites and a ligand at I2 sites. tocris.com This multifaceted receptor binding profile contributes to its complex pharmacological effects and has expanded its application in research beyond simple adrenergic antagonism. The design of ligands like idazoxan, which can differentiate between receptor subtypes, is a key area of research in neuropharmacology, aiming to develop more targeted therapeutic agents.

Historical Overview of Idazoxan's Development as a Research Tool

Idazoxan was first described in the early 1980s and was quickly identified as a potent and selective α2-adrenoceptor antagonist. nih.gov This discovery provided the scientific community with a valuable new tool for investigating the physiological and pathological roles of α2-adrenoceptors in both the central and peripheral nervous systems. nih.gov

Initially, idazoxan was investigated for its potential therapeutic applications, including as an antidepressant and for the treatment of cognitive disorders and schizophrenia. wikipedia.org While it did not ultimately reach the market for these indications, its journey through preclinical and clinical trials generated a wealth of data that solidified its importance as a research compound. springer.com Its ability to antagonize the effects of α2-agonists made it an indispensable tool for elucidating the mechanisms of action of these drugs and the function of the adrenergic system. nih.gov

Significance of the (R)-Enantiomer in Mechanistic and Preclinical Investigations

The separation and characterization of idazoxan's enantiomers, (R)- and (S)-idazoxan, revealed significant stereoselectivity in their pharmacological actions. While both enantiomers exhibit antagonist activity at α2-adrenoceptors, the (+)-enantiomer (often referred to as the R-enantiomer) generally shows higher potency at these receptors compared to the (-)-enantiomer.

Specifically, the (+)-enantiomer of idazoxan has demonstrated a stronger affinity for presynaptic α2-adrenoceptors. This stereoselectivity is crucial for mechanistic studies, allowing researchers to probe the distinct functions of presynaptic versus postsynaptic α2-adrenoceptors. In preclinical models, the (+)-enantiomer has been shown to be more potent in antagonizing the sedative and sympathoinhibitory effects of α2-agonists.

Interestingly, while the (+)-enantiomer is a more potent α2-adrenoceptor antagonist, the (-)-enantiomer has been found to be more selective for α2-adrenoceptors over α1-adrenoceptors. This highlights the nuanced differences between the enantiomers and underscores the importance of using the specific (R)-enantiomer in studies where high potency at α2-adrenoceptors is desired. The distinct properties of the (R)-enantiomer have made it a valuable asset in preclinical investigations into conditions such as Parkinson's disease, where it has been shown to improve motor symptoms, and in studies on nicotine (B1678760) withdrawal. medchemexpress.comnih.gov

Chemical and Pharmacological Properties

Below are tables summarizing the key chemical properties of Idazoxan hydrochloride and the pharmacological data of its enantiomers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H13ClN2O2 | |

| Molecular Weight | 240.69 g/mol | sigmaaldrich.com |

| CAS Number | 79944-56-2 | glpbio.com |

| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | wikipedia.org |

| Enantiomer | Target | Affinity (Ki) | Source |

|---|---|---|---|

| (+)-Idazoxan | Postsynaptic α2-adrenoceptors | 2.4 nM | |

| (-)-Idazoxan | Postsynaptic α2-adrenoceptors | 18.7 nM | |

| (+)-Idazoxan | α1-adrenoceptors | 275 nM | |

| (-)-Idazoxan | α1-adrenoceptors | 425 nM |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

89141-63-9 |

|---|---|

Molecular Formula |

C11H13ClN2O2 |

Molecular Weight |

240.68 g/mol |

IUPAC Name |

2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H/t10-;/m0./s1 |

InChI Key |

MYUBYOVCLMEAOH-PPHPATTJSA-N |

Isomeric SMILES |

C1CN=C(N1)[C@@H]2COC3=CC=CC=C3O2.Cl |

Canonical SMILES |

C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl |

Origin of Product |

United States |

Stereochemical Considerations and Enantioselective Receptor Interactions

Enantiomeric Forms of Idazoxan (B1206943) and Their Distinct Pharmacological Profiles

The two enantiomers of idazoxan display significant differences in their affinity, potency, and selectivity for adrenoceptors. Research has consistently shown that (+)-idazoxan and (-)-idazoxan possess unique pharmacological properties, leading to a potential separation of their alpha-adrenoceptor blocking effects. capes.gov.br

The divergence in the pharmacological activity of idazoxan's enantiomers is rooted in their differing affinities and potencies at target receptors. These differences have been quantified through both in vitro binding assays and in vivo functional studies. nih.gov

Radioligand binding studies have been instrumental in elucidating the affinity of the idazoxan enantiomers for different adrenoceptor subtypes. nih.gov In studies using rat hypothalamic and cortical membranes, the binding of idazoxan stereoisomers to alpha-2 adrenoceptors was assessed using the selective alpha-2 adrenoceptor radioligand p-[³H]aminoclonidine. nih.gov These experiments revealed that (+)-idazoxan was approximately 7 to 8 times more potent than (-)-idazoxan in inhibiting the binding of this radioligand. nih.govdocumentsdelivered.com

Competition binding experiments were also conducted to determine the affinity for alpha-1 adrenoceptors, using [³H]WB4101 as the radioligand. The results indicated that both enantiomers have a lower affinity for alpha-1 adrenoceptors compared to alpha-2 adrenoceptors, and the difference in affinity between the enantiomers for the alpha-1 subtype was less pronounced than for the alpha-2 subtype.

The differences in binding affinity translate to differential functional efficacy in preclinical models. Both enantiomers have been shown to antagonize the sympathoinhibitory effects of clonidine (B47849) in rats and dogs. However, in these models, (+)-idazoxan was found to be significantly more potent than (-)-idazoxan. Specifically, (+)-idazoxan was 4 to 7 times more potent in rats and 3 to 8 times more potent in dogs than its (-) counterpart.

A similar order of potency was observed when evaluating the antagonism of the sedative effects of clonidine and azepexole (B1194734) in chicks, where (+)-idazoxan was 8 times more potent than (-)-idazoxan. At presynaptic alpha-2 adrenoceptors that regulate noradrenaline release, (+)-idazoxan demonstrated an affinity that was 40 times higher than that of (-)-idazoxan in antagonizing clonidine. nih.govdocumentsdelivered.com

The idazoxan stereoisomers exhibit a marked stereoselectivity in their interaction with adrenoceptor subtypes, particularly between presynaptic and postsynaptic alpha-2 adrenoceptors. nih.gov While both enantiomers interact with these receptors, (+)-idazoxan possesses a stronger affinity for presynaptic alpha-2 sites compared to (-)-idazoxan. This pronounced stereoselectivity for presynaptic sites was less evident for postsynaptic alpha-2 adrenoceptors. These findings have led to the suggestion that presynaptic and postsynaptic alpha-2 adrenoceptors may represent stereochemically distinct subtypes. nih.gov

Affinity and Potency Differences Between (+)-Idazoxan and (-)-Idazoxan

Differential Selectivity for Alpha-Adrenoceptors

A key distinction in the pharmacological profiles of the idazoxan enantiomers lies in their selectivity for alpha-1 versus alpha-2 adrenoceptors. While both are primarily recognized as alpha-2 antagonists, their activity at the alpha-1 subtype differs significantly. capes.gov.br

Studies have concluded that (+)-idazoxan acts as an antagonist at both alpha-1 and alpha-2 adrenoceptors. At peripheral sites in the rat, (+)-idazoxan was found to be equipotent in blocking both postsynaptic alpha-1 and alpha-2 adrenoceptors. capes.gov.br In contrast, (-)-idazoxan is considered to be a selective alpha-2 adrenoceptor antagonist. It demonstrated selectivity for postsynaptic alpha-2 adrenoceptors with a selectivity ratio of about 10 when compared to its activity at alpha-1 adrenoceptors. capes.gov.br This suggests that the (-)-enantiomer has a much lower propensity for blocking the alpha-1 adrenoceptor subtype. capes.gov.br

Alpha-2 Adrenoceptor Subtype Selectivity (α2A, α2B, α2C)

Idazoxan hydrochloride demonstrates affinity for all three subtypes of the α₂-adrenoceptor: α₂A, α₂B, and α₂C. worktribe.com However, the binding affinities (pKi values) of idazoxan hydrochloride differ across these subtypes, indicating a degree of selectivity. tocris.com Specifically, reported pKi values are 8.01 for α₂A, 7.43 for α₂B, and 7.7 for α₂C receptors. tocris.com This suggests a higher affinity for the α₂A subtype compared to the α₂B and α₂C subtypes.

The enantiomers of idazoxan also display differential selectivity for these subtypes. While detailed comparative studies on the subtype selectivity of the individual enantiomers are limited, it is established that the stereochemical configuration of the molecule plays a crucial role in its interaction with the binding pockets of the α₂-adrenoceptor subtypes. nih.gov The development of more subtype-selective antagonists has been a focus of research to minimize off-target effects. worktribe.com

Table 1: Binding Affinities (pKi) of Idazoxan Hydrochloride for α₂-Adrenoceptor Subtypes

| Receptor Subtype | pKi Value |

| α₂A | 8.01 tocris.com |

| α₂B | 7.43 tocris.com |

| α₂C | 7.7 tocris.com |

Pre- and Postsynaptic Receptor Preferential Activity of Stereoisomers

A significant aspect of idazoxan's stereoselectivity lies in the differential activity of its enantiomers at presynaptic and postsynaptic α₂-adrenoceptors. nih.gov These receptors, while both being α₂-adrenoceptors, exhibit different sensitivities to the idazoxan stereoisomers, suggesting they may represent stereochemically distinct subtypes. nih.gov

The (+)-idazoxan enantiomer shows a markedly higher affinity for presynaptic α₂-autoreceptors, which regulate the release of norepinephrine (B1679862). nih.gov In functional studies, (+)-idazoxan was found to be approximately 40 times more potent than (-)-idazoxan in antagonizing the effects of clonidine at these presynaptic sites. nih.gov This indicates a strong preference of (+)-idazoxan for the presynaptic autoreceptors that control neurotransmitter release. nih.gov

In contrast, the stereoselectivity is less pronounced at postsynaptic α₂-adrenoceptors. Binding studies using p-[³H]aminoclonidine as a radioligand revealed that (+)-idazoxan was only 7-8 times more potent than (-)-idazoxan in inhibiting binding, a measure that is often associated with postsynaptic receptor affinity. nih.gov Further research has suggested that while (+)-idazoxan is a potent antagonist at both presynaptic and postsynaptic α₂-adrenoceptors, (-)-idazoxan appears to be more selective for postsynaptic α₂-adrenoceptors. nih.govcapes.gov.br In fact, some studies conclude that (-)-idazoxan is selective for α₂-adrenoceptors, whereas (+)-idazoxan is equipotent on both α₁- and α₂-adrenoceptors. nih.gov

This differential activity is also reflected in in vivo studies. In rats, (+)-idazoxan was 4-7 times more potent than (-)-idazoxan in antagonizing the sympathoinhibitory effects of clonidine. Similarly, in dogs, the potency of (+)-idazoxan was 3-8 times greater than that of (-)-idazoxan.

Table 2: Comparative Potency of Idazoxan Enantiomers at Pre- and Postsynaptic α₂-Adrenoceptors

| Parameter | (+)-Idazoxan | (-)-Idazoxan | Potency Ratio ((+)/(-)) | Reference |

| Presynaptic α₂-Autoreceptor Antagonism (vs. Clonidine) | High Potency | Lower Potency | ~40 | nih.gov |

| Inhibition of p-[³H]aminoclonidine Binding (Ki) | Ki = 2.4 nM | Ki = 18.7 nM | ~7-8 | |

| Antagonism of Clonidine's Sympathoinhibitory Effects (Rats) | High Potency | Lower Potency | 4-7 | |

| Antagonism of Clonidine's Sympathoinhibitory Effects (Dogs) | High Potency | Lower Potency | 3-8 |

Stereochemical Influence on Imidazoline (B1206853) Receptor Binding and Function

In addition to its interaction with α₂-adrenoceptors, idazoxan is also a well-known ligand for imidazoline receptors, particularly the I₂ subtype. tocris.comnih.gov The binding of idazoxan to these non-adrenergic sites is also subject to stereochemical influences, although this aspect is less extensively characterized than its adrenoceptor interactions.

Idazoxan hydrochloride is selective for I₂ sites over I₁ sites, with reported pKi values of 7.22 for I₂ and 5.90 for I₁. tocris.com The imidazoline receptors themselves are heterogeneous, and it has been proposed that there are different subtypes or affinity states. nih.govnih.gov Competition studies with various compounds against [³H]idazoxan binding have suggested the existence of at least two distinct affinity states for I₂-imidazoline sites. nih.gov

Table 3: Binding Affinities (pKi) of Idazoxan Hydrochloride for Imidazoline Receptor Subtypes

| Receptor Subtype | pKi Value |

| I₁ | 5.90 tocris.com |

| I₂ | 7.22 tocris.com |

Molecular Mechanisms of Action and Neurotransmitter Modulation

Alpha-2 Adrenoceptor Antagonism: Central and Peripheral Effects

Idazoxan (B1206943) is a selective and potent antagonist of α2-adrenergic receptors. wikipedia.orgnih.gov This antagonism occurs at both central and peripheral α2-adrenoceptors. nih.gov The enantiomers of idazoxan exhibit different affinities for α2-adrenoceptors, with the (+)-enantiomer showing a stronger affinity for presynaptic sites compared to the (-)-enantiomer. In rats and dogs, both enantiomers have been shown to antagonize the sympathoinhibitory effects of clonidine (B47849).

The blockade of these receptors by idazoxan leads to a series of downstream effects on neurotransmitter systems. For instance, in pithed rats, idazoxan demonstrates partial α1-adrenoceptor-mediated vasoconstrictor effects in addition to its primary α2-adrenoceptor blocking activity. nih.gov Research in freely feeding rats has shown that idazoxan can increase both food and water intake, an effect not observed with more selective α2-adrenoceptor antagonists, suggesting the involvement of non-adrenoceptor sites in this particular action. nih.gov

Table 1: Effects of Idazoxan on Adrenoceptors

| Receptor | Effect of Idazoxan | Location | Observed Outcome | Supporting Evidence |

|---|---|---|---|---|

| α2-Adrenoceptor | Antagonism | Central and Peripheral | Blocks sympathoinhibitory effects of clonidine | nih.gov |

| Presynaptic α2-Adrenoceptor | Antagonism ((+)-enantiomer has higher affinity) | Central | Inhibition of p-[3H]aminoclonidine binding | |

| α1-Adrenoceptor | Partial Agonism | Peripheral (Vasculature) | Vasoconstrictor effects in pithed rats | nih.gov |

By blocking presynaptic α2-adrenoceptors, which normally act as autoreceptors to inhibit norepinephrine (B1679862) (noradrenaline) release, idazoxan leads to an increase in the synaptic concentration of this neurotransmitter. nih.govresearchgate.net This effect has been observed in both anesthetized and conscious rats, where intravenous administration of idazoxan caused a significant increase in plasma norepinephrine levels. nih.gov Specifically, in the basolateral amygdala of rats, idazoxan significantly enhanced norepinephrine release following electrical stimulation of the locus coeruleus. researchgate.net This modulation of norepinephrine is a direct consequence of idazoxan's antagonism at the α2-adrenoceptors on presynaptic terminals. nih.gov

The effects of idazoxan are not confined to the noradrenergic system. Research indicates an interaction with the serotonin (B10506) (5-hydroxytryptamine; 5-HT) system. The anticataleptic effect of idazoxan, observed in rats treated with haloperidol, appears to be partially dependent on intact serotonergic neurons. proquest.com Furthermore, the idazoxan-induced increase in dopamine (B1211576) release in the rat prefrontal cortex is prevented by the depletion of serotonin with the neurotoxin 5,7-dihydroxytryptamine, suggesting a functional interaction between the serotonergic and dopaminergic systems that is modulated by idazoxan. nih.gov

Idazoxan has been shown to modulate the release of dopamine. Systemic administration of idazoxan significantly increases extracellular dopamine levels in the medial prefrontal cortex of freely moving rats. nih.govnih.gov This effect appears to be mediated locally within the prefrontal cortex, as local perfusion of idazoxan also enhanced dopamine efflux in this region but not in subcortical areas like the striatum or nucleus accumbens. nih.gov Interestingly, idazoxan's ability to reverse haloperidol-induced catalepsy in rats does not seem to involve changes in striatal dopamine release. proquest.commedchemexpress.com The enhancement of cortical dopamine output by idazoxan is thought to be largely independent of dopaminergic neuronal activity itself. nih.gov

Imidazoline (B1206853) Receptor Ligand Properties

In addition to its well-characterized effects on α2-adrenoceptors, idazoxan also binds to imidazoline receptors. wikipedia.orgnih.govwikipedia.org There are three main classes of imidazoline receptors: I1, I2, and I3. wikipedia.orgnih.gov Idazoxan exhibits different affinities and actions at these receptor subtypes.

Idazoxan acts as an antagonist at I1 imidazoline receptors. nih.govmedchemexpress.com These receptors are involved in the central regulation of blood pressure. medchemexpress.com Studies have shown that low doses of idazoxan can antagonize the effects of the I1 receptor agonist moxonidine. nih.gov However, at higher doses, idazoxan's effects can become more complex, potentially acting as a partial agonist or interacting with other receptors. nih.gov

Idazoxan is also a ligand for I2 imidazoline receptors, with some sources suggesting it may act as an agonist at this site. medchemexpress.comtocris.com I2 receptors are found on the outer mitochondrial membrane and are thought to be allosteric sites on monoamine oxidase. wikipedia.orgnih.gov While idazoxan is known to bind to I2 receptors, its precise functional activity (agonist versus antagonist) at this site can be complex and may depend on the specific tissue and experimental conditions. nih.govwikipedia.org Some studies describe idazoxan as an I2 ligand without specifying agonistic or antagonistic activity. tocris.com It is also noteworthy that idazoxan is considered a non-selective antagonist for the I2 receptor. wikipedia.org

Table 2: Idazoxan's Interaction with Imidazoline Receptors

| Receptor Subtype | Action of Idazoxan | Key Functions of Receptor | Supporting Evidence |

|---|---|---|---|

| I1 Imidazoline Receptor | Antagonist | Central blood pressure regulation | nih.govmedchemexpress.com |

| I2 Imidazoline Receptor | Ligand/Potential Agonist/Non-selective Antagonist | Allosteric modulation of monoamine oxidase, pain modulation, neuroprotection | wikipedia.orgnih.govmedchemexpress.comtocris.com |

I2 Imidazoline Receptor Agonism

Interaction with Monoamine Oxidase (MAO) Activity

(R)-Idazoxan hydrochloride's interaction with monoamine oxidase (MAO) is complex. I2-imidazoline binding sites, for which Idazoxan is a ligand, have been identified on the MAO enzyme. nih.govnih.gov This has led to the proposal that Idazoxan might modulate MAO activity through an allosteric inhibitory mechanism. nih.govnih.gov However, studies have shown that while Idazoxan does act as a full inhibitor of both MAO-A and MAO-B, its potency is relatively low, with IC50 values of 280 μM for MAO-A and 624 μM for MAO-B, respectively. nih.govnih.gov

Kinetic analyses have revealed that the inhibition of MAO-A by imidazoline-related drugs is competitive in nature. nih.gov Further investigation into the relationship between the binding affinity of various imidazoline compounds at I2 receptors and their ability to inhibit MAO activity found no significant correlation. nih.govnih.gov This suggests that the I2-imidazoline receptors are not directly responsible for the drug's effect on MAO activity. nih.govnih.gov Instead, it is more likely that these drugs, including Idazoxan, interact directly with the catalytic sites of the MAO-A and MAO-B isoforms. nih.govnih.gov This is supported by strong correlations between the affinities of these drugs for the MAO catalytic sites and their potencies in inhibiting MAO activity. nih.govnih.gov

Role in Endogenous Ligand Systems

Idazoxan's mechanism of action is also defined by its interaction with endogenous ligand systems, particularly those related to imidazoline receptors. nih.gov At least four endogenous ligands for these receptors have been identified, with agmatine (B1664431) being the most extensively studied. nih.gov Agmatine, a decarboxylated form of arginine, also functions as a ligand for α2-adrenergic receptors and as an antagonist at NMDA receptors, highlighting the interconnectedness of these systems. nih.gov

Other endogenous ligands include the β-carbolines harmane and harmalane, and the imidazole (B134444) acetic acid derivative robotide. nih.gov The cerebral imidazoline system, which Idazoxan modulates, is implicated in a wide array of central nervous system functions, including behavioral modulation. nih.gov The interplay between the imidazoline, dopaminergic, adrenergic, glutamatergic, and opioid systems is a subject of ongoing research, with Idazoxan serving as a key pharmacological tool. nih.govnih.govresearchgate.net

Complex Cross-Talk Between Adrenergic and Imidazoline Receptor Systems

(R)-Idazoxan hydrochloride is well-characterized as an antagonist of α2-adrenoceptors and a ligand for imidazoline I2 receptors. abcam.comtocris.comwikipedia.org This dual activity places it at the center of a complex cross-talk between the adrenergic and imidazoline receptor systems. nih.govnih.govresearchgate.net The enantiomers of Idazoxan exhibit different affinities for pre- and postsynaptic α2-adrenoceptors. The (+)-enantiomer shows a higher affinity for presynaptic sites, a stereoselectivity that is less pronounced at postsynaptic locations.

While both enantiomers can antagonize the effects of α2-adrenergic agonists like clonidine, their potencies differ. The (-)-enantiomer of Idazoxan is noted for its selectivity for α2-adrenoceptors over α1-adrenoceptors. In contrast, the (+)-enantiomer antagonizes both receptor subtypes. This intricate pharmacology underscores the compound's role in modulating noradrenergic neurotransmission through its actions at various α2-adrenoceptor subtypes (α2A, α2B, and α2C). tocris.comnih.gov

The table below summarizes the binding affinities (pKi) of Idazoxan hydrochloride for various receptor sites, illustrating its selectivity profile.

Cellular and Subcellular Mechanisms of Action

Mitochondrial Membrane Binding and Cellular Signaling

At the subcellular level, a significant aspect of Idazoxan's action involves its binding to mitochondrial membranes. nih.gov Specifically, radioligand binding studies have demonstrated that [3H]idazoxan binds to I2 imidazoline binding sites located on the mitochondria in cells isolated from the rabbit kidney proximal tubule. nih.gov This localization to mitochondria is noteworthy as I2 binding sites have been identified on monoamine oxidase (MAO), an enzyme situated on the outer mitochondrial membrane. nih.govnih.gov This mitochondrial interaction points to a potential role for Idazoxan in modulating cellular signaling pathways that are closely linked to mitochondrial function.

Receptor Internalization and Downregulation (e.g., Beta-Adrenergic Receptors)

The process of receptor internalization and downregulation is a key mechanism by which cells modulate their responsiveness to signaling molecules. While direct studies on (R)-Idazoxan hydrochloride's specific role in the internalization of beta-adrenergic receptors are not extensively detailed in the provided context, the principles of agonist-induced receptor regulation provide a framework for understanding these processes. For β2-adrenergic receptors, the rate and extent of desensitization, internalization, and phosphorylation are proportional to the efficacy of the agonist. nih.gov Full agonists induce more profound and rapid desensitization and internalization compared to partial agonists. nih.gov This process is tightly linked to receptor phosphorylation, which often precedes internalization. nih.gov As an antagonist at α2-adrenergic receptors, Idazoxan's primary role would be to block the actions of endogenous agonists like norepinephrine, thereby preventing the initiation of these internalization and downregulation cascades at α2-receptors. nih.gov

Structure Activity Relationship Sar and Rational Ligand Design

Elucidation of Key Pharmacophores for Receptor Binding

Idazoxan (B1206943) is a selective α2-adrenergic receptor antagonist that also demonstrates notable affinity for imidazoline (B1206853) (I) receptors. wikipedia.orgnih.gov Its chemical structure consists of two core components that are essential for its binding characteristics: a 2,3-dihydro-1,4-benzodioxan moiety and a 4,5-dihydro-1H-imidazole (imidazoline) ring. nih.govnih.gov

The interaction of Idazoxan with its target receptors is attributed to these key pharmacophoric elements. The imidazoline ring is a common feature in many α2-adrenergic and imidazoline receptor ligands. nih.govyoutube.com The benzodioxan portion of the molecule also plays a critical role in orienting the compound within the receptor's binding pocket. nih.gov Studies involving radiolabeled idazoxan have been instrumental in characterizing α2-adrenoceptors and non-adrenoceptor imidazoline binding sites in various tissues, confirming the compound's dual binding nature. libretexts.orgchemaxon.com The ability of idazoxan to bind to both α2-adrenoceptors and I2-imidazoline sites has been well-documented, though its derivative, 2-methoxy idazoxan (RX821002), binds almost exclusively to α2-adrenoceptors, highlighting the importance of the substitution pattern on the benzodioxan ring for receptor selectivity. nih.gov

Impact of Stereochemical Configuration on SAR

Idazoxan possesses a single chiral center, leading to the existence of two enantiomers: (R)-(-)-Idazoxan and (S)-(+)-Idazoxan. The stereochemical configuration at this center has a profound impact on the compound's affinity and selectivity for different receptor subtypes, a classic example of stereoselectivity in drug action.

Studies comparing the two stereoisomers have revealed significant differences in their pharmacological profiles. The (+)-enantiomer (S-Idazoxan) demonstrates a significantly higher affinity for presynaptic α2-adrenoceptors compared to the (-)-enantiomer (R-Idazoxan). nih.gov In one study, (+)-Idazoxan was found to be 40 times more active in antagonizing clonidine (B47849) at presynaptic α2-autoreceptors, which regulate noradrenaline release. nih.gov

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Relative Potency/Activity |

|---|---|---|---|

| (+)-Idazoxan (S-enantiomer) | Postsynaptic α2-adrenoceptors | 2.4 | 7-8 times more potent than (-)-Idazoxan |

| (-)-Idazoxan (R-enantiomer) | Postsynaptic α2-adrenoceptors | 18.7 | - |

| (+)-Idazoxan (S-enantiomer) | α1-adrenoceptors | 275 | Less selective |

| (-)-Idazoxan (R-enantiomer) | α1-adrenoceptors | 425 | More selective for α2 over α1 |

| (+)-Idazoxan (S-enantiomer) | Presynaptic α2-autoreceptors | - | 40 times more active than (-)-Idazoxan in antagonizing clonidine |

| (-)-Idazoxan (R-enantiomer) | Presynaptic α2-autoreceptors | - | - |

Data sourced from studies on rat brain membranes.

Development of Imidazole-Linked Heterocyclic Analogs

The recognition of Idazoxan's dual affinity for α2-adrenergic and imidazoline receptors has spurred the development of various heterocyclic analogs. The primary goal of these medicinal chemistry efforts has been to design new compounds with improved selectivity and affinity for specific receptor subtypes, thereby separating the desired therapeutic effects from potential side effects. youtube.com

One area of research has focused on modifying the core structure to create analogs with distinct pharmacological properties. For instance, the synthesis of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines, as analogs of Idazoxan, led to the discovery of compounds where the α2-adrenergic agonist and antagonist activities could be separated. nih.gov In this series, substitution on the aromatic ring with a halogen or increasing the size of the N-alkyl substituent resulted in pure α2-adrenergic antagonists, whereas the parent compound possessed mixed agonist/antagonist activity. nih.gov

The development of highly selective ligands for I2 imidazoline receptors has been another active area of research, aiming to create tools that can probe the function of these receptors without the confounding effects of α2-adrenoceptor binding that are inherent with Idazoxan. youtube.com These efforts have led to a large library of selective I2 ligands, which are valuable for pharmacological research. youtube.com Other research has explored the synthesis of novel imidazole-linked heterocyclic systems, such as imidazo[4,5-d]oxazolo[3,4-a]pyridines, as new structural templates. chemaxon.com

Computational and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational methods and Quantitative Structure-Activity Relationship (QSAR) studies have been employed to better understand the structural requirements for the binding of imidazoline ligands to their receptors. These studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. drugbank.com

A QSAR study on a series of imidazoline ligands identified several key physicochemical descriptors that influence binding affinity for I1-imidazoline receptors and α2-adrenergic receptors. drugbank.com The study found that three descriptors resulted in a statistically significant model for I1 receptor binding: the partial atomic charges of the nitrogen atoms in the heterocyclic imidazoline ring, the distribution coefficient (a measure of lipophilicity), and the molar refractivity (a measure of molecular volume and polarizability). drugbank.com

The theoretical model indicated that an increase in the distribution coefficient and molar refractivity, combined with a decrease in the average negative charge on the nitrogen atoms of the imidazoline moiety, leads to better binding affinity at I1 receptors. drugbank.com Such QSAR models are valuable tools for predicting the binding affinity of new, unsynthesized analogs and for guiding the rational design of novel ligands with enhanced selectivity and potency. drugbank.com These computational approaches help to clarify the complex physicochemical, electronic, and structural requirements for selective receptor interaction at a molecular level.

Preclinical Pharmacological Investigations and Experimental Applications

Neuropharmacological Research Applications

The unique pharmacological profile of (R)-Idazoxan hydrochloride, primarily its ability to modulate noradrenergic pathways by blocking presynaptic α2-adrenoceptors, has made it a valuable tool in neuropharmacological research.

(R)-Idazoxan hydrochloride has been investigated for its potential to modify the course of Alzheimer's disease (AD). Research using mouse models of AD has demonstrated that treatment with Idazoxan (B1206943) can lead to significant pathological and cognitive improvements. In one key study, administration of Idazoxan to mice that already exhibited amyloid-beta plaques resulted in a dramatic reduction of AD pathology and a reversal of cognitive deficits. uab.edu

The therapeutic effects observed in this Alzheimer's model were comprehensive, addressing multiple facets of the disease's pathology. uab.edu Treatment led to a lower amyloid-beta load, suggesting that blocking the α2A-adrenergic receptor can slow the progression of plaque formation. uab.edu Furthermore, Idazoxan treatment decreased the density of inflammatory microglia, indicating a reduction in neuroinflammation, and alleviated tau hyper-phosphorylation, another key pathological hallmark of AD. uab.edu Critically, these pathological improvements were associated with functional recovery; the treated AD-model mice showed significant enhancements in cognitive performance in two separate tests. uab.edu

Supporting the relevance of Idazoxan's targets in human AD, postmortem studies of brain tissue from AD patients have revealed a significantly increased density (+63%) of I2-imidazoline sites, a key binding site for Idazoxan, in the cerebral cortex compared to control subjects. nih.gov This finding suggests that the molecular targets of Idazoxan are directly implicated in the pathophysiology of Alzheimer's disease. nih.gov The exploration of I2-imidazoline receptor ligands, such as Idazoxan and others, is considered a novel strategy for developing treatments for neurodegenerative diseases. nih.govnih.govcsic.esnews-medical.net

Table 1: Effects of Idazoxan in a Mouse Model of Alzheimer's Disease A summary of key findings from preclinical studies investigating the impact of Idazoxan on Alzheimer's-related pathology and function. uab.edu

A significant challenge in the long-term management of Parkinson's disease (PD) is the development of L-DOPA-induced dyskinesias (LID), which are abnormal involuntary movements that emerge with chronic treatment. nih.govfrontiersin.org Preclinical studies in primate models of PD have robustly demonstrated that Idazoxan can alleviate these motor complications.

In studies using cynomolgus monkeys rendered parkinsonian by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), co-administration of Idazoxan with L-DOPA significantly reduced dyskinesias without impairing the primary antiparkinsonian benefits of L-DOPA. nih.govuky.edu Notably, Idazoxan was shown to reduce dyskinesia scores by up to 65% and delay their onset, thereby prolonging the "ON" time where patients experience good motor control without debilitating involuntary movements. nih.gov This antidyskinetic effect was maintained during repeated administration over a 10-day period. nih.gov Further research in MPTP-lesioned marmosets confirmed that Idazoxan reduces LID and can more than double the duration of the antiparkinsonian action of L-DOPA. These findings from non-human primate models, which closely mimic the human condition, provided a strong rationale for investigating this mechanism in patients. nih.gov

Table 2: Idazoxan Efficacy in a Primate Model of L-DOPA-Induced Dyskinesia (LID) Summary of research findings from a study using MPTP-lesioned cynomolgus monkeys to model Parkinson's disease. nih.gov

The potential of (R)-Idazoxan hydrochloride to protect neurons from damage has been explored in various models of neuronal injury, particularly cerebral ischemia. In a rat model of forebrain ischemia, post-ischemic treatment with Idazoxan demonstrated a significant neuroprotective effect. nih.govresearchgate.net Administration immediately following the ischemic event and for several hours during reperfusion markedly reduced neuronal death in vulnerable brain regions. nih.gov

Specifically, in the hippocampal CA1 region, an area highly susceptible to ischemic damage, Idazoxan treatment reduced the percentage of degenerated neurons from 84% in the control group to 26% in the treated group. nih.govresearchgate.net A similar protective effect was observed in the neocortex, where neuronal damage was reduced from 15% to just 1%. nih.gov The proposed mechanism for this neuroprotection involves the enhancement of noradrenergic activity, which may inhibit excitotoxic processes or activate pro-survival pathways. nih.gov Further in vitro studies have suggested that Idazoxan and other imidazoline (B1206853) drugs may also exert neuroprotection by directly blocking NMDA receptors, preventing glutamate-induced neurotoxicity. nih.gov

However, it is important to note that the neuroprotective effects of Idazoxan may be context-dependent. In a model of perinatal hypoxic-ischemic brain damage in neonatal rats, post-HI treatment with Idazoxan did not show neuroprotective effects and, in fact, was found to worsen the resulting brain injury. nih.gov This highlights the complexity of translating findings between different models and developmental stages. nih.govsemanticscholar.orgexplorationpub.com

Table 3: Neuroprotective Effect of Idazoxan in a Rat Model of Forebrain Ischemia Comparison of neuronal damage in saline-treated versus Idazoxan-treated rats following 10 minutes of forebrain ischemia. nih.govresearchgate.net

The role of (R)-Idazoxan hydrochloride in models relevant to affective disorders is complex, often pointing to a modulatory function within neurotransmitter systems implicated in depression and anxiety. tocris.com Animal models such as the forced swimming test (FST) and the elevated plus-maze are standard tools for evaluating potential antidepressant and anxiolytic properties. nih.govresearchgate.netresearchgate.net

In the rat forced swimming test, a paradigm used to screen for antidepressant efficacy, Idazoxan administered alone did not produce antidepressant-like effects (i.e., it did not reduce immobility). nih.gov However, it significantly modified the behavioral effects of other antidepressant drugs. For instance, it antagonized the effects of the noradrenaline reuptake inhibitor desipramine (B1205290), but when combined with both desipramine and the serotonin (B10506) reuptake inhibitor fluoxetine, it permitted an increase in swimming behavior, an effect typically associated with serotonergic agents. nih.gov This suggests that by blocking α2-adrenoceptors, Idazoxan can shift the balance of activity between noradrenergic and serotonergic systems, which is a key interaction in the mechanism of many antidepressant therapies. nih.gov Other studies have shown that Idazoxan can block the antidepressant-like effects of compounds like agmatine (B1664431), further implicating the imidazoline system in the regulation of behaviors relevant to depression. nih.gov

Psychiatric and Behavioral Neuroscience Models

Psychomotor and Cataleptic Models

(R)-Idazoxan hydrochloride has been investigated for its effects on motor function, particularly in models of catalepsy, a state of motor immobility often induced by dopamine (B1211576) receptor antagonists like haloperidol. In rat models, (R)-Idazoxan hydrochloride has demonstrated a potent ability to reverse haloperidol-induced catalepsy. Studies show this effect is mediated through its primary mechanism as an α2-adrenoceptor antagonist. The reversal of catalepsy was mimicked by other selective α2-adrenoceptor antagonists, supporting this mechanism. Interestingly, the anticataleptic effect of (R)-Idazoxan hydrochloride does not appear to involve direct modulation of striatal dopamine release. Microdialysis studies in conscious rats revealed that the compound did not alter extracellular dopamine levels on its own, nor did it affect the increase in dopamine induced by haloperidol. nih.gov

Further investigation into the mechanism suggests the involvement of the serotonergic system. The anticataleptic effects of (R)-Idazoxan hydrochloride were significantly weakened in rats where serotonin neurons were depleted using the neurotoxin 5,7-dihydroxytryptamine. nih.gov This indicates that intact serotonergic pathways are at least partially necessary for (R)-Idazoxan hydrochloride to exert its motor-modulating effects in this paradigm.

Beyond catalepsy, (R)-Idazoxan hydrochloride has been shown to enhance general locomotor functions. In treadmill tests, rats treated with (R)-Idazoxan hydrochloride exhibited a significant increase in running distance and improved resistance to fatigue compared to control groups. This was also associated with a reduction in the number and duration of electrical shocks required to motivate the animals, suggesting an improvement in endurance and motor performance.

Table 1: Effect of (R)-Idazoxan hydrochloride on Haloperidol-Induced Catalepsy in Rats

| Treatment Group | Descent Latency (seconds, mean ± SEM) |

|---|---|

| Haloperidol + Vehicle | 288 ± 8 |

| Haloperidol + (R)-Idazoxan hydrochloride | 47 ± 22 |

| Haloperidol + Vehicle (5,7-DHT Lesioned) | 275 ± 25 |

| Haloperidol + (R)-Idazoxan hydrochloride (5,7-DHT Lesioned) | 137 ± 28 |

Data derived from a study on the reversal of catalepsy. nih.gov

Substance Use and Withdrawal Models (e.g., Alcohol, Nicotine)

The role of (R)-Idazoxan hydrochloride has been explored in animal models of substance use and withdrawal, with notable findings in nicotine (B1678760) withdrawal paradigms. The negative affective state, particularly anhedonia (a deficit in reward processing), is a core component of nicotine withdrawal that contributes to relapse. In rat models, (R)-Idazoxan hydrochloride has been shown to partially alleviate the reward deficits associated with spontaneous nicotine withdrawal. rowan.edu Using intracranial self-stimulation (ICSS) procedures, where animals work to receive rewarding electrical brain stimulation, studies demonstrated that nicotine withdrawal significantly elevates the reward threshold (making the stimulation less rewarding). Administration of (R)-Idazoxan hydrochloride attenuated the magnitude and shortened the duration of these threshold elevations. rowan.edu

The mechanism for this effect is linked to its blockade of α2-adrenergic receptors. rowan.edu This action is thought to facilitate recovery from the acute withdrawal state. However, the effect appears specific to nicotine, as (R)-Idazoxan hydrochloride did not alter the reward deficits associated with amphetamine withdrawal, suggesting distinct neurobiological underpinnings for withdrawal from different psychostimulants. rowan.edu

In the context of alcohol, research indicates that imidazoline ligands, including (R)-Idazoxan hydrochloride, can influence alcohol-related behaviors. In animal studies, (R)-Idazoxan hydrochloride and the related compound efaroxan (B1214185) were found to reverse withdrawal-induced depression. nih.gov Additionally, preclinical investigations have shown these compounds can reverse the inhibitory influence on ethanol (B145695) consumption. nih.gov A preliminary study in human social drinkers found that a single oral dose of idazoxan could reduce the peak blood alcohol level, though the direct application to withdrawal models remains an area for further research. nih.gov

Cognitive Function Modulation in Animal Models

(R)-Idazoxan hydrochloride and related imidazoline receptor ligands have been a subject of interest for their potential to modulate cognitive functions. Although clinical development for cognition disorders was discontinued, preclinical studies provide evidence of its activity in this domain. nih.govjneurosci.org Experimental research in animal models has demonstrated that imidazoline receptor antagonists can influence learning and memory processes.

For instance, some studies have shown that (R)-Idazoxan hydrochloride can block the inhibition of learning activities in rats. Its role as an α2-adrenoceptor antagonist is believed to contribute to these effects, potentially by increasing norepinephrine (B1679862) release in cortical areas crucial for attention and executive function. Furthermore, research into Alzheimer's disease models has explored the potential of α2A-adrenergic receptor blockade as a therapeutic strategy. Mice with amyloid-beta plaques treated with (R)-Idazoxan hydrochloride exhibited behaviors more akin to healthy controls, suggesting a potential to ameliorate cognitive deficits associated with neurodegenerative conditions.

Pain and Nociception Research

Antihyperalgesic Mechanisms in Inflammatory and Neuropathic Pain Models

(R)-Idazoxan hydrochloride, primarily through its action as an antagonist at imidazoline I2 receptors and α2-adrenoceptors, serves as a critical tool for investigating pain mechanisms. While I2 receptor agonists have shown promise as analgesics, (R)-Idazoxan hydrochloride is used to probe and block these effects, thereby helping to elucidate the underlying pathways. In rat models of chronic inflammatory pain, such as that induced by Complete Freund's Adjuvant (CFA), and neuropathic pain, like that from chronic constriction injury (CCI), I2 receptor agonists produce significant antihyperalgesic effects. Pre-treatment with (R)-Idazoxan hydrochloride has been shown to significantly decrease these antihyperalgesic effects. This antagonistic action confirms that the pain-relieving properties of the agonists are mediated, at least in part, through the I2 receptor, establishing it as a key component in the modulation of persistent pain states.

Neuroanatomical Structures Mediating Antinociception

Identifying the specific brain regions where (R)-Idazoxan hydrochloride and its target receptors act is crucial to understanding the circuitry of pain relief. Research has focused on brain areas enriched with I2 receptors, such as the Nucleus Accumbens (NAc) and the Dorsal Raphe (DR). elifesciences.org Microinjection studies in rats have demonstrated that the administration of I2 receptor agonists directly into either the DR or the NAc produces significant antinociceptive effects in models of chronic pain. elifesciences.org

To confirm the specific role of I2 receptors in these regions, antagonist challenge studies are performed. When (R)-Idazoxan hydrochloride was microinjected into the NAc prior to an I2 agonist, it attenuated the subsequent antinociceptive effect. elifesciences.org This finding indicates that I2 receptor activation within the NAc is sufficient to produce antinociception. However, when the I2 agonist was administered systemically, intra-NAc (R)-Idazoxan hydrochloride did not block the pain-relief effect. elifesciences.org This suggests that while the NAc is a key site, it is not the only one, and that multiple brain regions likely work in concert to mediate the full antinociceptive effects of I2 receptor modulation. elifesciences.org

Table 2: Role of Neuroanatomical Structures in I2 Receptor-Mediated Antinociception

| Brain Region | Effect of I2 Agonist Microinjection | Effect of (R)-Idazoxan hydrochloride Pretreatment in Region |

|---|---|---|

| Nucleus Accumbens (NAc) | Antinociception | Attenuates local agonist-induced antinociception |

| Dorsal Raphe (DR) | Antinociception | Not reported in cited studies |

| Arcuate Nucleus (ArcN) | No effect | Not applicable |

| Interpeduncular Nucleus (IPN) | No effect | Not applicable |

Based on findings from neuroanatomical microinjection studies. elifesciences.org

Central Nervous System Electrophysiology and Synaptic Plasticity

(R)-Idazoxan hydrochloride modifies the electrical activity of neurons and the strength of synaptic connections in the central nervous system. Its effects on synaptic transmission have been demonstrated in various brain regions. In the dorsal striatum, (R)-Idazoxan hydrochloride can antagonize the effects of I1-imidazoline receptor agonists, which act to decrease GABAergic inhibitory postsynaptic currents (IPSCs). elifesciences.org This suggests that through its action on imidazoline receptors, (R)-Idazoxan hydrochloride can influence the balance of inhibition in key motor circuits. The mechanism for this modulation is presynaptic, affecting the release of the neurotransmitter GABA. elifesciences.org

In the context of synaptic plasticity, which is the cellular basis for learning and memory, the modulation of receptors like the NMDA receptor is critical. While not directly inducing long-term potentiation (LTP), (R)-Idazoxan hydrochloride has been used as a tool in studies of synaptic function. For example, in the dorsal raphe, it is used to block α2-adrenergic receptors to isolate the effects of noradrenaline on other receptor systems, such as those that produce slow, long-lasting excitatory postsynaptic currents (EPSCs).

Furthermore, electrophysiological recordings from the rat auditory cortex have shown that (R)-Idazoxan hydrochloride can refine neuronal responses. By blocking presynaptic α2-autoreceptors, it increases the local concentration of norepinephrine. This leads to a decrease in both spontaneous and tone-evoked neuronal activity but results in an enhanced frequency selectivity (tuning) of the neurons. This sharpening of the neuronal response demonstrates a direct influence on the electrophysiological properties and processing of sensory information in the cortex.

Non-Neurological Investigational Areas

Recent research has explored the potential of idazoxan hydrochloride as an anticancer agent. nih.govnih.gov These investigations have revealed cytotoxic effects against a range of cancer cell lines. nih.govnih.gov

Idazoxan hydrochloride has demonstrated cytotoxic activity against both murine and human cancer cell lines. nih.govnih.gov In vitro studies have shown its effectiveness against murine Lewis lung carcinoma and human prostate cancer (DU-145) cells. nih.govglpbio.cn Furthermore, it has exhibited cytotoxicity against fresh human tumor samples from various cancers, including breast, gastric, lung, and ovarian cancers, as well as non-Hodgkin's lymphoma. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of Idazoxan Hydrochloride in Human Tumor Specimens

| Tumor Type | Treatment History | Relative Sensitivity |

| Gastric Cancer | Untreated | High |

| Breast Cancer | Previously Treated | High |

| Prostate Cancer | Previously Treated | High |

| Non-Hodgkin's Lymphoma | Previously Treated | High |

| Ovarian Cancer | Not specified | High |

| Ovarian Cancer | Previously Treated | Relatively Resistant |

| Colon Cancer | Previously Treated | Relatively Resistant |

| Adenocarcinoma of Unknown Primary | Previously Treated | Relatively Resistant |

This table is based on data from a study that tested various fresh human tumor samples in vitro. nih.gov The sensitivity to Idazoxan hydrochloride varied among different tumor types and their treatment history.

The cytotoxic effect of idazoxan hydrochloride in tumor cells is primarily achieved through the induction of apoptosis, or programmed cell death. nih.govnih.gov Examination of cancer cells treated with idazoxan revealed an increase in DNA fragmentation, a hallmark of apoptosis. nih.gov The process of apoptotic DNA fragmentation involves the cleavage of DNA into smaller fragments. nih.gov This effect is associated with the promotion of calreticulin (B1178941) expression on the cell surface, which may suggest a potential immunomodulatory role in vivo. nih.govnih.gov

Antineoplastic Activity Studies

Induction of Calreticulin Expression and Potential Immunomodulatory Roles

Current scientific literature has not established a direct link between the administration of (R)-Idazoxan hydrochloride and the specific induction of calreticulin expression. Calreticulin is a multifunctional chaperone protein primarily located in the endoplasmic reticulum, playing a critical role in calcium homeostasis and the quality control of protein folding. Its translocation to the cell surface can act as a signal for phagocytosis, implicating it in immunogenic cell death and anti-tumor immunity.

While a direct effect on calreticulin has not been documented, Idazoxan has demonstrated immunomodulatory properties in preclinical models. In a study using a mouse model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, Idazoxan administration was shown to confer neuroprotection by reducing blood-brain barrier (BBB) damage. nih.gov This protective effect was associated with the amelioration of EAE-induced reductions in tight junction proteins, including JAM-1, Occludin, Claudin-5, and ZO-1. nih.gov Furthermore, Idazoxan treatment significantly reduced the expression of matrix metalloproteinase-9 (MMP-9) and the ratio of MMP-9 to its tissue inhibitor, TIMP-1, which are known to be involved in the pathology of multiple sclerosis-related BBB breakdown. nih.gov These findings suggest that Idazoxan can modulate inflammatory processes and exert protective effects in autoimmune conditions. The antagonistic action of Idazoxan on α2-adrenergic receptors, which are present on immune cells, may underlie these immunomodulatory effects by influencing cytokine production and immune cell trafficking.

The enantiomers of Idazoxan have shown different potencies, with the (+)-enantiomer (which corresponds to the (S)-enantiomer) being more potent than the (-)-enantiomer (the (R)-enantiomer) in inhibiting α2-adrenoceptors. However, the (-)-enantiomer is reported to be more selective for α2-adrenoceptors over α1-adrenoceptors. This selectivity may be crucial in dissecting its specific immunomodulatory actions.

Table 1: Effects of Idazoxan in a Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Parameter | Effect of Idazoxan Treatment | Reference |

|---|---|---|

| Blood-Brain Barrier Damage | Significant reduction | nih.gov |

| Tight Junction Proteins (JAM-1, Occludin, Claudin-5, ZO-1) | Amelioration of EAE-induced reductions | nih.gov |

| Matrix Metalloproteinase-9 (MMP-9) Expression | Significant reduction | nih.gov |

Hepatic Fibrosis Progression Regulation via Signaling Pathways

Research has implicated Idazoxan in the regulation of hepatic fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins in the liver. A key study investigating the effects of Idazoxan (referred to as IDA in the study) in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis demonstrated its potential to attenuate disease progression. nih.gov The study, which did not specify the enantiomer used, found that Idazoxan treatment significantly improved liver inflammation, reduced the activation of hepatic stellate cells (the primary collagen-producing cells in the liver), and decreased collagen accumulation. nih.gov

The anti-fibrotic effects of Idazoxan were attributed to its ability to suppress the pro-fibrogenic transforming growth factor-β (TGF-β)/Smad signaling pathway. nih.gov In both the in vivo CCl4 model and in vitro studies using activated human hepatic stellate cells (LX2 cells), Idazoxan was shown to reduce the phosphorylation and nuclear translocation of Smad2 and Smad3, key downstream mediators of TGF-β signaling. nih.gov This inhibition of the TGF-β/Smad pathway led to a decrease in the expression of α-smooth muscle actin (α-SMA) and collagen type 1, which are markers of hepatic stellate cell activation and fibrosis. nih.gov

Furthermore, the study revealed that Idazoxan's protective effects are mediated through the Akt-Nrf2 signaling axis. nih.gov Idazoxan was found to activate Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response, and its upstream kinase, Akt. nih.gov The activation of this pathway helped to counterbalance oxidative stress, a key driver of liver injury and fibrosis. The anti-fibrotic effects of Idazoxan were abolished when Nrf2 was knocked out or when Akt was inhibited, confirming the critical role of the Akt/Nrf2/Smad signaling cascade in mediating the beneficial effects of Idazoxan in hepatic fibrosis. nih.gov

Table 2: Effects of Idazoxan on Key Markers in Hepatic Fibrosis Models

| Model | Marker | Effect of Idazoxan Treatment | Reference |

|---|---|---|---|

| CCl4-induced mice | Liver Inflammation | Significantly improved | nih.gov |

| CCl4-induced mice | Hepatic Stellate Cell Activation | Ameliorated | nih.gov |

| CCl4-induced mice | Collagen Accumulation | Reduced | nih.gov |

| CCl4-induced mice & LX2 cells | Phosphorylation of Smad2/3 | Significantly reduced | nih.gov |

| CCl4-induced mice & LX2 cells | α-SMA and Collagen Type 1 Expression | Remarkably reduced | nih.gov |

Autonomic Dysfunction Models and Sympathetic Activity Modulation

(R)-Idazoxan hydrochloride's primary mechanism of action as an α2-adrenoceptor antagonist has significant implications for the modulation of the autonomic nervous system, particularly sympathetic activity. α2-adrenoceptors are located on presynaptic noradrenergic nerve terminals and function as autoreceptors, inhibiting the release of norepinephrine. nih.gov By blocking these receptors, (R)-Idazoxan hydrochloride can increase the synaptic concentration of norepinephrine, thereby enhancing sympathetic tone. nih.gov

In preclinical and clinical studies, Idazoxan has been shown to transiently increase blood pressure and plasma norepinephrine levels, consistent with its antagonism of prejunctional α2-adrenoceptors. nih.gov This property makes it a valuable tool for investigating the functional status of the sympathetic nervous system. While specific studies utilizing (R)-Idazoxan hydrochloride in dedicated animal models of autonomic dysfunction are not prevalent in the current literature, the principle of its application is supported by research on other α2-adrenoceptor antagonists.

For instance, studies with yohimbine (B192690), another α2-antagonist, have demonstrated its utility in assessing the capacity of the sympathetic nervous system in patients with autonomic dysfunction. nih.gov In these patients, yohimbine administration led to an increase in plasma norepinephrine and blood pressure, providing an indication of the functional reserve of the sympathetic nervous system. nih.gov Given its similar mechanism of action, (R)-Idazoxan hydrochloride could theoretically be employed in preclinical models of autonomic neuropathy (e.g., diabetic or chemically induced) to probe the integrity of sympathetic pathways and to evaluate potential therapeutic strategies aimed at restoring sympathetic function.

The stereoselectivity of Idazoxan is noteworthy in this context. The (+)-enantiomer has a higher affinity for presynaptic α2-adrenoceptors, which are primarily responsible for regulating norepinephrine release. The choice of the (R)- or (S)-enantiomer could therefore allow for a more nuanced modulation of sympathetic activity in experimental settings.

Table 3: Preclinical and Clinical Effects of α2-Adrenoceptor Antagonism on Sympathetic Activity

| Compound | Model/Subject | Observed Effect | Implication | Reference |

|---|---|---|---|---|

| Idazoxan | Normal Human Volunteers | Transient increase in blood pressure and plasma norepinephrine | Antagonism of prejunctional α2-adrenoceptors | nih.gov |

Synthetic Chemistry and Analytical Characterization for Research

Stereoselective Synthesis Methodologies for the (R)-Enantiomer

The synthesis of the specific (R)-enantiomer of Idazoxan (B1206943) is crucial for studying its distinct pharmacological properties. As with many chiral compounds, Idazoxan can be produced as a racemic mixture, which is a 50:50 combination of both its (R) and (S) enantiomers. libretexts.org The separation of these enantiomers, a process known as chiral or enantiomeric resolution, is a critical step in obtaining the enantiomerically pure (R)-Idazoxan. libretexts.orgwikipedia.org

A prevalent method for chiral resolution is the formation of diastereomeric salts. libretexts.orgwikipedia.org This process involves reacting the racemic base, such as Idazoxan, with an enantiomerically pure chiral acid. libretexts.org This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility, which allows them to be separated by conventional techniques like fractional crystallization. libretexts.orgwikipedia.org After separation, the pure enantiomer can be recovered by removing the chiral resolving agent. wikipedia.org Common chiral acids used for this purpose include tartaric acid and its derivatives. libretexts.orgwikipedia.org

Another approach to obtaining a single enantiomer is through asymmetric synthesis. This method aims to create the desired enantiomer directly, avoiding the need to separate a racemic mixture and thus preventing the waste of the undesired enantiomer. wikipedia.org This can be achieved by using chiral catalysts or auxiliaries that guide the reaction to selectively produce one enantiomer over the other. youtube.com For molecules like Idazoxan, which contains a 2,3-dihydro-1,4-benzodioxin core, synthetic strategies often begin with substituted 1,4-benzodioxane (B1196944) precursors. iaea.orgnih.gov Stereoselective methods, such as imino-aldol reactions, can be employed to create key chiral centers with high stereoselectivity, leading to the desired enantiomeric product. rsc.org

Polymorphism and Crystalline Form Characterization

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical characteristic of pharmaceutical compounds. Different polymorphs of the same compound can exhibit variations in physical properties. Research has identified different polymorphic forms for Idazoxan. For instance, studies have been conducted using the racemate of Idazoxan in a specific polymorphic state, designated as form I. The characterization of these crystalline forms is essential for understanding the compound's stability and dissolution properties.

Chromatographic Techniques in Research

Chromatographic methods are indispensable for the analysis of (R)-Idazoxan hydrochloride, enabling its separation, quantification, and the determination of its physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and concentration of Idazoxan in biological samples. nih.gov Reversed-phase HPLC (RP-HPLC) methods have been developed for the quantitative analysis of Idazoxan in plasma. dntb.gov.ua These methods are crucial for pharmacokinetic studies, allowing researchers to track the drug's concentration over time. For instance, an HPLC method was established to measure Idazoxan plasma levels in beagle dogs following intravenous and oral administration. dntb.gov.ua

Furthermore, HPLC is vital for ensuring the enantiomeric purity of (R)-Idazoxan. Chiral HPLC, utilizing a chiral stationary phase (CSP), can separate the (R)- and (S)-enantiomers, which is impossible with standard chromatographic techniques due to their identical physical properties in an achiral environment. iupac.orgmdpi.com This allows for the precise quantification of each enantiomer in a sample, confirming the success of a chiral resolution or asymmetric synthesis. mdpi.com The development of such stability-indicating HPLC methods is crucial for quality control and regulatory purposes. researchgate.net

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a valuable and straightforward method for assessing the lipophilicity of compounds like Idazoxan. researchgate.netnih.gov Lipophilicity is a key physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov

In RP-TLC, a non-polar stationary phase (like octadecyl-modified silica, RP-18) is used with a more polar mobile phase. researchgate.netwalisongo.ac.idmerckmillipore.com The retention of a compound is related to its lipophilicity; more lipophilic compounds interact more strongly with the stationary phase and thus have lower mobility. The retention behavior of Idazoxan has been studied on both RP-18 and CN stationary phases using various mobile phase compositions, such as methanol-water and tetrahydrofuran-ammonia-water systems. researchgate.net The retention constant (R₀M) determined from these experiments can be correlated with calculated log P values, providing an experimental measure of lipophilicity. researchgate.net These studies have shown that in addition to lipophilicity, other molecular properties like van der Waals surface area and hydrogen bonding capabilities influence the retention behavior of Idazoxan in RP-TLC systems. researchgate.net

Spectroscopic and Spectrometric Methods for Structural Elucidation (e.g., NMR)

The definitive structural confirmation of (R)-Idazoxan hydrochloride relies on a combination of spectroscopic and spectrometric techniques. nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is a powerful tool for elucidating the molecular structure. scielo.br It provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the verification of the connectivity of the 2,3-dihydro-1,4-benzodioxin ring, the imidazole (B134444) ring, and their substituents. scielo.brresearchgate.net

Infrared (IR) spectroscopy complements NMR data by identifying the presence of specific functional groups through their characteristic vibrational frequencies. nih.govmdpi.com For Idazoxan derivatives, IR spectra can confirm the presence of N-H bonds, aromatic C-H stretching, and other key structural features. scielo.br Together, these spectroscopic methods provide an unambiguous confirmation of the chemical structure of the synthesized compound, ensuring its identity and integrity for research purposes. nih.gov

Preclinical Pharmacokinetic Research Methodologies

Understanding the preclinical pharmacokinetics of (R)-Idazoxan is essential for interpreting its pharmacological effects in animal models. Methodologies involve administering the compound to animal species and subsequently measuring its concentration in plasma over time using validated analytical techniques like HPLC. dntb.gov.ua

In rats, following intravenous administration, Idazoxan's pharmacokinetics were described by a monoexponential equation. dntb.gov.ua In beagle dogs, a linear kinetic behavior was observed after intravenous doses. dntb.gov.ua Oral administration studies in dogs showed that peak plasma concentrations were reached in approximately one hour, with a bioavailability ranging from 60-88%, suggesting a first-pass effect. dntb.gov.ua Data for the specific (-)-enantiomer, which corresponds to (R)-Idazoxan, has also been documented. ncats.io

| Species | Parameter | Value | Route of Administration | Reference |

|---|---|---|---|---|

| Rat | Clearance | 71.2 mL kg⁻¹ min⁻¹ | Intravenous | dntb.gov.ua |

| Volume of Distribution | 3134 mL kg⁻¹ | Intravenous | dntb.gov.ua | |

| Elimination Half-Life | 30.5 min | Intravenous | dntb.gov.ua | |

| Beagle Dog | Elimination Half-Life | 105.2–117.1 min | Intravenous | dntb.gov.ua |

| Total Plasma Clearance | 25.6–32.1 (mL kg⁻¹) min⁻¹ | Intravenous | dntb.gov.ua | |

| Volume of Distribution at Steady State | 3.60-4.36 L kg⁻¹ | Intravenous | dntb.gov.ua | |

| Time to Peak (Tmax) | ~1 h | Oral | dntb.gov.ua | |

| Bioavailability | 60–88% | Oral | dntb.gov.ua |

| Parameter | Value | Dose | Analyte | Population | Reference |

|---|---|---|---|---|---|

| Cmax | 10.2 ng/mL | 10 mg single, oral | (-)-Idazoxan plasma | Homo sapiens | ncats.io |

Blood-Brain Barrier Penetration Studies

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. Research into the BBB penetration of Idazoxan has provided insights into its potential as a centrally acting agent.

Studies in animal models have demonstrated that Idazoxan interacts with and modulates the integrity of the blood-brain barrier. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a condition that mimics multiple sclerosis, administration of Idazoxan was found to significantly reduce BBB damage. nih.govnih.gov This neuroprotective effect was evidenced by a decrease in the extravasation of Evans blue dye into the brain parenchyma of Idazoxan-treated mice compared to control groups. nih.govmagtech.com.cn

In addition to its effects on BBB integrity, studies have also confirmed that derivatives of Idazoxan are capable of crossing the BBB. Ex vivo binding assays following intravenous injection have shown that iodinated and fluorinated derivatives of Idazoxan can penetrate the brain. nih.gov Moreover, research utilizing transcortical dialysis in rats has shown that systemically administered Idazoxan affects neurotransmitter release in the cortex, which implies that the compound successfully crosses the BBB to exert its pharmacological effects within the CNS.

Collectively, these findings indicate that Idazoxan not only has the capacity to cross the blood-brain barrier but may also possess therapeutic properties related to the protection and restoration of a compromised BBB.

In Silico ADME-Tox Prediction

In silico modeling for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is an essential component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic and toxicological profile. nih.govphytojournal.com These computational methods utilize a molecule's structure to forecast its behavior in the body, helping to identify promising candidates and flag potential liabilities. nih.govresearchgate.net For Idazoxan, various physicochemical properties and predicted ADME-Tox parameters have been calculated using established computational models.

These predictions are based on the molecule's fundamental properties, which are used as inputs for various modeling algorithms. Key physicochemical descriptors for Idazoxan are summarized in the table below.

Table 1: Computed Physicochemical Properties of Idazoxan

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChem nih.gov |

| Molecular Weight | 204.22 g/mol | PubChem nih.gov |

| XLogP3 | 0.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Topological Polar Surface Area | 42.9 Ų | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| pKa (strongest basic) | 9.92 | Predicted |

Based on these and other structural features, a range of ADME-Tox parameters can be predicted. These predictions provide a preliminary assessment of the compound's drug-like properties.

Table 2: Predicted ADME-Tox Profile of Idazoxan

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Predicts the extent of absorption after oral administration. |

| BBB Permeant | Yes | Indicates the likelihood of the compound crossing the blood-brain barrier to act on the CNS. nih.gov |

| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux transporter; non-substrates are less likely to be pumped out of target cells/brain. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this cytochrome P450 isoform. |

| CYP2C19 Inhibitor | No | Lower likelihood of interactions with CYP2C19 substrates. |

| CYP2C9 Inhibitor | No | Lower likelihood of interactions with CYP2C9 substrates. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this major metabolic enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for interactions with a wide range of drugs metabolized by this key enzyme. |

| Lipinski's Rule of Five | Yes (0 violations) | A rule of thumb for drug-likeness; compliance suggests favorable properties for oral bioavailability. |

| Hepatotoxicity | Predicted Non-toxic | Predicts potential for drug-induced liver injury. |

| Carcinogenicity | Predicted Non-carcinogen | Predicts the potential to cause cancer. |

| Mutagenicity | Predicted Non-mutagen | Predicts the potential to induce genetic mutations. |

Note: The data in this table are generated from in silico models and are intended for research and preliminary assessment purposes. Experimental validation is required to confirm these predictions.

The in silico profile of Idazoxan suggests it has favorable drug-like properties, including high gastrointestinal absorption and the ability to permeate the blood-brain barrier, which is consistent with experimental findings. nih.gov The predictions also highlight a potential for drug-drug interactions through the inhibition of several key cytochrome P450 enzymes, a crucial consideration in clinical development. The lack of predicted hepatotoxicity, carcinogenicity, or mutagenicity is a favorable aspect of its preclinical safety profile.

Advanced Research Methodologies and Future Directions in R Idazoxan Research

Refinement of Radioligand Binding Assays for Receptor Subtype Differentiation

Radioligand binding assays have been fundamental in characterizing the affinity and selectivity of (R)-Idazoxan for its targets. The refinement of these assays has been crucial for differentiating between various receptor subtypes and identifying previously unknown binding sites.

Early research distinguished the binding profiles of the α2-adrenoceptor antagonists [3H]idazoxan and [3H]rauwolscine, revealing markedly different distributions in the rat brain. While [3H]idazoxan binding corresponds to regions with noradrenergic innervation, [3H]rauwolscine binding is more concentrated in areas with dopaminergic terminal fields. nih.gov This anatomical difference, supported by pharmacological data, provided strong evidence for a heterogeneous population of α2-adrenoceptors. nih.gov Further studies have shown that while idazoxan (B1206943) is equipotent in inhibiting the binding of both radioligands, rauwolscine (B89727) has a 10-fold higher affinity for its own labeled site, underscoring the differences between these binding sites. nih.gov

Binding studies have also been critical in differentiating the properties of idazoxan's enantiomers. For instance, (+)-idazoxan was found to be 7-8 times more potent than (-)-idazoxan in inhibiting postsynaptic α2-adrenoceptors labeled by p-[3H]aminoclonidine. However, binding studies also revealed that (-)-idazoxan is more selective for α2-adrenoceptors at central sites, whereas (+)-idazoxan antagonizes both α1 and α2-adrenoceptors.

A significant refinement in these assays has been the use of specific experimental conditions and alternative radioligands to isolate and characterize different receptor populations. For example, [3H]idazoxan has been shown to label both α2-adrenoceptors and non-adrenergic idazoxan binding sites (IBS). nih.gov To study the non-adrenergic sites specifically, assays are conducted in the presence of high concentrations of (-)-adrenaline to block the interaction of [3H]idazoxan with α2-adrenoceptors. nih.gov This approach allowed for the characterization of the non-adrenergic binding sites, revealing they are distinct and unrelated to α2-adrenoceptors. nih.gov The development and use of more selective radioligands, such as the methoxy (B1213986) derivative [3H]RX821002, have also been instrumental in accurately labeling and quantifying α2-adrenoceptors in tissues where other radioligands like [3H]yohimbine show high non-specific binding. nih.gov

| Radioligand | Target Site(s) | Key Finding |

| [3H]Idazoxan | α2-adrenoceptors, Non-adrenergic imidazoline (B1206853) binding sites (IBS) | Labels both adrenergic and non-adrenergic sites, requiring specific assay conditions to differentiate. nih.govnih.gov |

| [3H]Rauwolscine | Subpopulation of α2-adrenoceptors | Exhibits a different brain distribution compared to [3H]Idazoxan, suggesting α2-adrenoceptor heterogeneity. nih.gov |

| [3H]RX821002 | α2-adrenoceptors | A more selective radioligand for α2-adrenoceptors, useful in tissues with high non-specific binding from other ligands. nih.gov |

| p-[3H]aminoclonidine | Postsynaptic α2-adrenoceptors | Used to demonstrate the higher potency of (+)-idazoxan over (-)-idazoxan at these specific receptor sites. |

Application of In Vivo Electrophysiology for Neurocircuitry Analysis

In vivo electrophysiology allows for the direct measurement of neuronal activity in response to pharmacological agents, providing critical insights into their effects on neural circuits. The application of Idazoxan in such studies has helped to clarify its role in modulating cortical activity.

One study utilized single-unit recordings in the rat auditory cortex to investigate the effects of Idazoxan. nih.gov As an α2-adrenoceptor antagonist, Idazoxan is known to increase the cortical release of norepinephrine (B1679862) (NE) by blocking presynaptic autoreceptors on NE terminals. nih.gov By applying Idazoxan either systemically or locally, researchers could assess its impact on the frequency receptive fields (FRFs) of auditory cortex neurons. The study found that increasing the cortical concentration of NE via Idazoxan application enhanced the frequency selectivity and increased the threshold of these neurons. nih.gov This demonstrates a direct functional consequence of α2-adrenoceptor blockade on sensory processing at the single-neuron level, providing a powerful link between receptor pharmacology and neurocircuit function.

Use of Microdialysis to Elucidate Neurotransmitter Dynamics